molecular formula C19H19N3O8 B1436379 E3 ligase Ligand-Linker Conjugates 15

E3 ligase Ligand-Linker Conjugates 15

Cat. No.: B1436379
M. Wt: 417.4 g/mol
InChI Key: RZVLFEVSXBBCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of E3 ligase Ligand-Linker Conjugates 15 is the E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

This compound interacts with its targets, the E3 ubiquitin ligases, by promoting the transfer of ubiquitin onto a lysine of the substrate protein . This process consists of a cascade of distinct steps, starting with ubiquitin activation by enzyme E1. Ubiquitin is then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It is known that the compound is part of proteolysis targeting chimera (protac) that targets proteolysis and combines the e3 ubiquitin ligase ligand and a linker . The design of PROTACs can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The molecular and cellular effects of the action of this compound involve the degradation of targeted proteins. The compound promotes the ubiquitination of these proteins, marking them for degradation by the proteasome . This can lead to the regulation of numerous cellular processes, some of which are associated with the development of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cellular environment and the presence of other proteins can affect the formation of the ternary complex that results in protein ubiquitination and subsequent degradation

Biochemical Analysis

Biochemical Properties

E3 ligase Ligand-Linker Conjugates 15 plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligase to target proteins for ubiquitination and subsequent degradation. The compound interacts with various enzymes and proteins, including the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The interaction between this compound and VHL is essential for the formation of a ternary complex, which leads to the ubiquitination of the target protein and its degradation by the proteasome .

Cellular Effects

This compound influences various cellular processes by promoting the degradation of specific proteins. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins by this compound can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound’s ability to modulate protein levels can impact cellular responses to stress and other stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The binding interactions between this compound and the E3 ubiquitin ligase are critical for the specificity and efficiency of this process. Additionally, the compound can influence gene expression by degrading transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, allowing for sustained protein degradation. The compound’s stability may be affected by factors such as temperature and pH, which can influence its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may selectively degrade target proteins without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins. This process can influence metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Additionally, the distribution of this compound can affect its accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the formation of the ternary complex with the target protein and the E3 ubiquitin ligase, ensuring efficient protein degradation .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-amido-C3-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Thalidomide-O-amido-C3-COOH has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins for degradation.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Uniqueness: Thalidomide-O-amido-C3-COOH is unique due to its specific design for use in PROTAC technology. Its ability to bind to cereblon and facilitate targeted protein degradation sets it apart from other similar compounds .

Properties

IUPAC Name

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVLFEVSXBBCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 15
Reactant of Route 2
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 15
Reactant of Route 3
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 15
Reactant of Route 4
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 15
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 15
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.